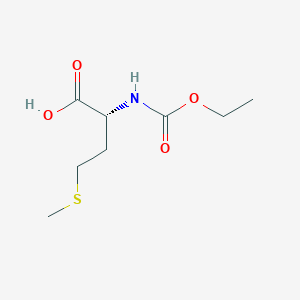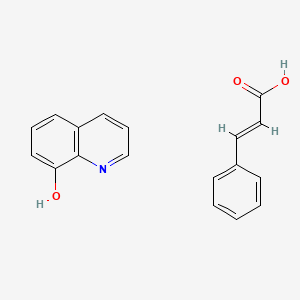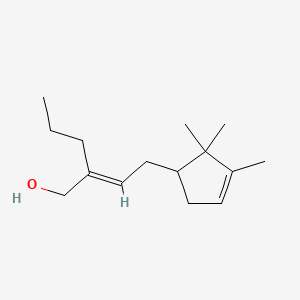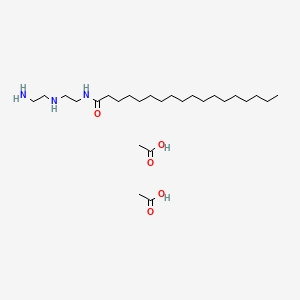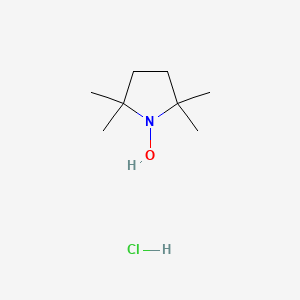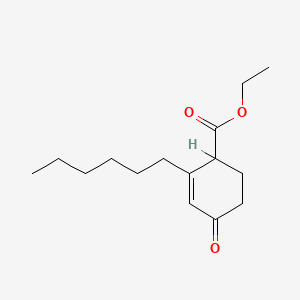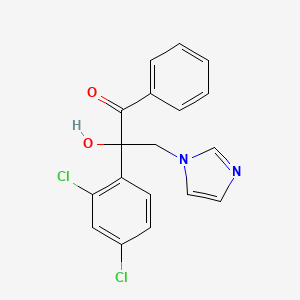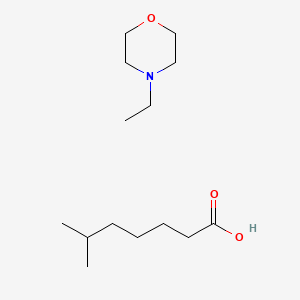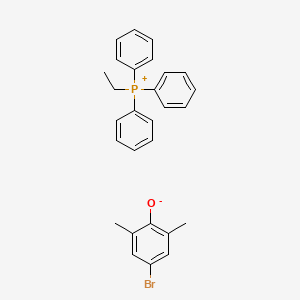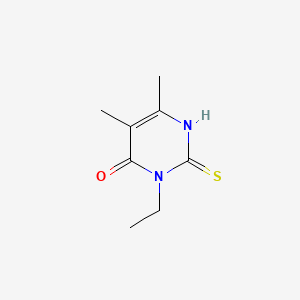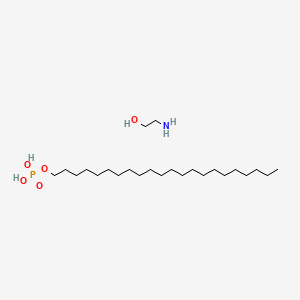
Einecs 308-613-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Docosanol, phosphate, compound with 2-aminoethanol typically involves the reaction of docosanol with phosphoric acid and 2-aminoethanol. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product. The process may involve steps such as esterification and neutralization to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where docosanol, phosphoric acid, and 2-aminoethanol are combined under specific conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Docosanol, phosphate, compound with 2-aminoethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or hypophosphite compounds.
Substitution: Various substituted aminoethanol derivatives.
Scientific Research Applications
1-Docosanol, phosphate, compound with 2-aminoethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on cellular processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anti-inflammatory effects.
Industry: Utilized in the formulation of various industrial products, such as surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-Docosanol, phosphate, compound with 2-aminoethanol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Docosanol: A long-chain fatty alcohol with similar structural properties.
Phosphoric Acid: A common inorganic acid used in various chemical reactions.
2-Aminoethanol: An organic compound with applications in chemical synthesis and as a building block for other compounds.
Uniqueness
1-Docosanol, phosphate, compound with 2-aminoethanol is unique due to its combination of a long-chain fatty alcohol, a phosphate group, and an aminoethanol moiety. This unique structure imparts specific chemical and physical properties, making it valuable in diverse applications ranging from industrial formulations to scientific research.
Properties
CAS No. |
98143-48-7 |
|---|---|
Molecular Formula |
C24H54NO5P |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
2-aminoethanol;docosyl dihydrogen phosphate |
InChI |
InChI=1S/C22H47O4P.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;3-1-2-4/h2-22H2,1H3,(H2,23,24,25);4H,1-3H2 |
InChI Key |
GSXAUNRJTKBWLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



